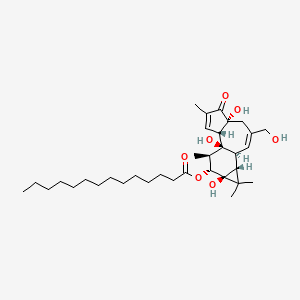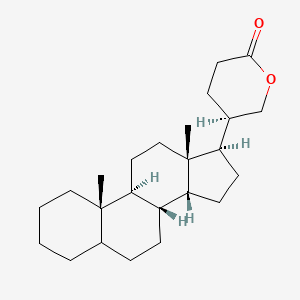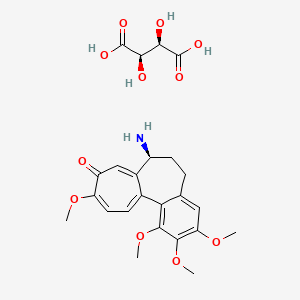
Desacetylcolchicine d-tartrate
Descripción general
Descripción
Desacetylcolchicine d-tartrate, also known as DCDT, is an alkaloid found in the plant Colchicum autumnale, commonly known as autumn crocus. It is a natural product of the plant and has been used for centuries in traditional medicine for the treatment of various ailments. DCDT has recently gained attention for its potential clinical applications and is being studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Microbial Phylogenetics
Scientific Field
Microbiology
Summary of Application
Desacetylcolchicine d-tartrate is used in the study of microbial phylogenetics, particularly in the differentiation of bacterial subclades based on their ability to utilize certain compounds as a carbon source.
Methods of Application
Researchers use genome sequencing and comparative analysis to identify genes involved in the utilization of d-tartrate, such as in the case of Pseudomonas cichorii. The presence of specific genes like tarD and dctA, which are involved in the transport and catalysis of d-tartrate, respectively, are indicative of the bacterium’s phylogenetic subclade.
Results
It was found that Pseudomonas cichorii subclade 2 strains can utilize d-tartrate due to the presence of an ∼7.1-kb region containing the tarD and dctA genes. This genetic trait is absent in subclade 1 strains .
Enantiomeric Separation
Scientific Field
Analytical Chemistry
Summary of Application
Tartaric acid derivatives, including Desacetylcolchicine d-tartrate, are used in chromatographic separations to resolve enantiomers due to their chiral properties.
Methods of Application
Chromatographic techniques such as high-performance liquid chromatography (HPLC) utilize tartaric acid derivatives as chiral stationary phases to separate enantiomeric compounds.
Results
The use of Desacetylcolchicine d-tartrate in chromatography has led to the successful separation of enantiomers, which is essential for the production of enantiomerically pure compounds in various scientific and technological applications .
Plant Pathogen Identification
Scientific Field
Plant Pathology
Summary of Application
Desacetylcolchicine d-tartrate is utilized in the identification of plant pathogens, specifically to distinguish between different subclades of Pseudomonas cichorii, a plant pathogenic bacterium.
Methods of Application
The method involves genome sequencing and comparative analysis to identify genes responsible for d-tartrate utilization. The presence of genes such as tarD and dctA is used to differentiate between the subclades.
Results
The analysis revealed that subclade 2 strains of Pseudomonas cichorii can utilize d-tartrate as a sole carbon source, which is not the case for subclade 1 strains. This differentiation is crucial for appropriate pathogen management .
Chiral Separations in Drug Synthesis
Scientific Field
Pharmaceutical Chemistry
Summary of Application
In pharmaceutical chemistry, Desacetylcolchicine d-tartrate is applied in the chiral separation of drugs, which is essential for assessing the bioactivity of individual enantiomers.
Methods of Application
Chromatographic techniques like HPLC, GC, and TLC are employed, using tartaric acid derivatives as chiral selectors to achieve the separation of enantiomers.
Results
The application of Desacetylcolchicine d-tartrate in chromatography has facilitated the separation of drug enantiomers, contributing to the development of enantiomerically pure pharmaceuticals .
Propiedades
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWNBXMQCGSEJ-APBURCQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197994 | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylcolchicine d-tartrate | |
CAS RN |
49720-72-1 | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMCA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEACETYLCOLCHICINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)


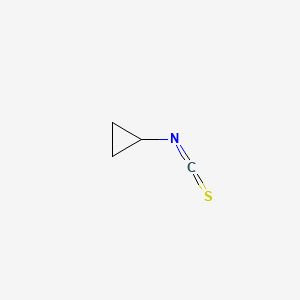




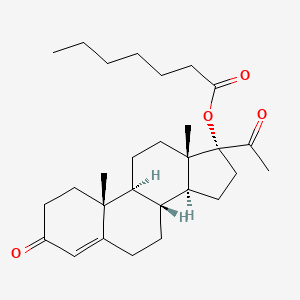
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
